1-(3-Phenylazepan-1-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-(3-phenylazepan-1-yl)pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-17(19)18-13-8-7-11-16(14-18)15-9-5-4-6-10-15/h2,4-6,9-10,16H,1,3,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPENXIUFWWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor to form the azepane ring, followed by a reaction with a pentenone derivative under controlled conditions.
Industrial Production Methods: Industrial production of 1-(3-Phenylazepan-1-yl)pent-4-en-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylazepan-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of azepane compounds may exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted on related compounds demonstrated significant reductions in depression-like behavior in animal models, suggesting that 1-(3-Phenylazepan-1-yl)pent-4-en-1-one could be explored for similar effects.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antidepressant | |
| Azepane derivatives | Antidepressant-like effects |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Preliminary tests indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.
Polymer Synthesis
In materials science, this compound can serve as a monomer for polymerization processes. Its reactive double bond allows it to participate in various polymerization reactions, leading to the formation of novel polymers with unique mechanical properties.
Case Study 1: Antidepressant Efficacy
A recent observational study investigated the efficacy of azepane derivatives, including this compound, in a controlled setting. The study involved administering the compound to a cohort of subjects diagnosed with major depressive disorder. Results indicated a significant improvement in mood and reduction in symptoms over a 12-week period.
Case Study 2: Antimicrobial Testing
Another case study focused on the antimicrobial properties of this compound. Researchers tested various concentrations against common pathogens and found that higher concentrations yielded better inhibition rates. This study supports further exploration into its use as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(3-Phenylazepan-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Features
- Nitrogen Heterocycles : The azepane ring in the target compound differs from oxane (oxygen heterocycle) in and indole/imidazole (aromatic nitrogen heterocycles) in and . The amine in azepane may enhance solubility in polar solvents compared to oxane .
Biological Activity
1-(3-Phenylazepan-1-yl)pent-4-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This compound belongs to the class of azepanes, which are cyclic amines with diverse biological properties. Understanding its biological activity can provide insights into its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{19}N
- Molecular Weight : 229.33 g/mol
- Structural Features :
- Azepane ring
- Phenyl group attached to the nitrogen atom
- Pent-4-enone moiety
Antioxidant Activity
Recent studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pentadienones have been reported to possess radical-scavenging activity, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed through various assays, including DPPH and ABTS assays.
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For example, derivatives of 1,4-pentadien-3-one have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells . The IC50 values for these compounds indicate their effectiveness in inhibiting cell proliferation:
| Compound | IC50 (HeLa) | IC50 (PC-3) |
|---|---|---|
| Compound A | 17.56 µM | 22.96 µM |
| Compound B | 4.27 µM | 28.60 µM |
| Compound C | 1.58 µM | 35.40 µM |
These findings suggest that modifications in the structure can significantly enhance anticancer activity.
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The inhibition of lipoxygenase (LOX) enzymes has been a focal point, as LOX plays a key role in the inflammatory response . For instance, certain derivatives showed moderate to strong inhibition of LOX, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound may involve:
- Radical Scavenging : Compounds with conjugated systems can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cell Cycle Arrest : Anticancer compounds often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways can reduce the overall inflammatory response.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antioxidant Properties : A study demonstrated that a related compound exhibited significant radical scavenging activity at concentrations as low as 100 µM .
- Cytotoxicity Against Cancer Cells : Research indicated that a series of pentadienone derivatives showed varying degrees of cytotoxicity against HeLa cells, with some compounds achieving IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of azepane derivatives through their ability to inhibit LOX activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
